molecular formula C7H13NO3 B8073197 (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

Cat. No.: B8073197
M. Wt: 159.18 g/mol
InChI Key: CNRMSXVAIYXYCE-ZCFIWIBFSA-N
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Description

®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester typically involves the reaction of pyrrolidine with acetic acid derivatives under specific conditions. One common method is the esterification of ®-pyrrolidin-3-yloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or heterogeneous acid catalysts can be used to facilitate the esterification process. The use of advanced purification techniques like distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicinal chemistry, ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester and its derivatives are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidine derivative with a lactam structure, used in various pharmaceutical applications.

    Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive compounds.

    Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.

Uniqueness

®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is unique due to its specific ester functional group and the ®-configuration, which can impart distinct biological and chemical properties

Properties

IUPAC Name

methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMSXVAIYXYCE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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